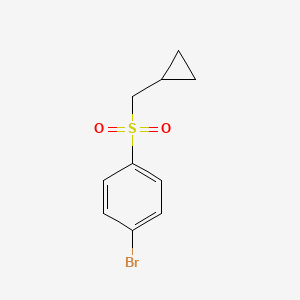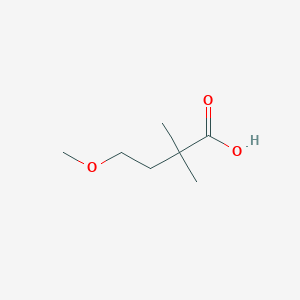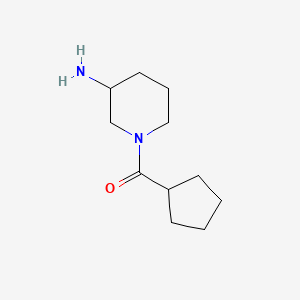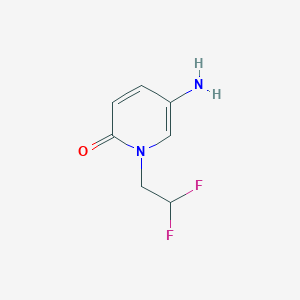
2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
Übersicht
Beschreibung
“2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C8H7FN4. It has a molecular weight of 178.17 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .
Synthesis Analysis
The synthesis of “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” are not explicitly mentioned in the literature, compounds containing the 1,2,4-triazole ring are known to exhibit broad biological activities . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of new antimalarial lead compounds .
- Method : A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives . An IR analysis showed an absorption band at 3456–3208 cm −1, attributed to the stretch vibrations of the NH bond of the amino group .
- Results : The derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .
- Field : Oncology
- Application : The compound is used in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
- Method : Nineteen novel 1,2,4-triazole derivatives were synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Field : Biochemistry
- Application : The compound is used in the synthesis of 1H-1,2,3-triazole analogs as potent inhibitors of bovine carbonic anhydrase-II enzyme .
- Method : The analogs were synthesized and evaluated against the enzyme .
- Results : All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
Antimalarial Prototypes
Anticancer Agents
Carbonic Anhydrase-II Inhibitors
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of new antimalarial lead compounds .
- Method : A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives . An IR analysis showed an absorption band at 3456–3208 cm −1, attributed to the stretch vibrations of the NH bond of the amino group .
- Results : The derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .
- Field : Oncology
- Application : The compound is used in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
- Method : Nineteen novel 1,2,4-triazole derivatives were synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Field : Biochemistry
- Application : The compound is used in the synthesis of 1H-1,2,3-triazole analogs as potent inhibitors of bovine carbonic anhydrase-II enzyme .
- Method : The analogs were synthesized and evaluated against the enzyme .
- Results : All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
Antimalarial Prototypes
Anticancer Agents
Carbonic Anhydrase-II Inhibitors
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of new antimalarial lead compounds .
- Method : A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives . An IR analysis showed an absorption band at 3456–3208 cm −1, attributed to the stretch vibrations of the NH bond of the amino group .
- Results : The derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .
- Field : Oncology
- Application : The compound is used in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
- Method : Nineteen novel 1,2,4-triazole derivatives were synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Field : Biochemistry
- Application : The compound is used in the synthesis of 1H-1,2,3-triazole analogs as potent inhibitors of bovine carbonic anhydrase-II enzyme .
- Method : The analogs were synthesized and evaluated against the enzyme .
- Results : All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
Antimalarial Prototypes
Anticancer Agents
Carbonic Anhydrase-II Inhibitors
Zukünftige Richtungen
The future directions for research on “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the promising cytotoxic activity of some 1,2,4-triazole derivatives , there could be potential for further development and optimization of these compounds for therapeutic applications.
Eigenschaften
IUPAC Name |
2-fluoro-5-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWFBZBQSTKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
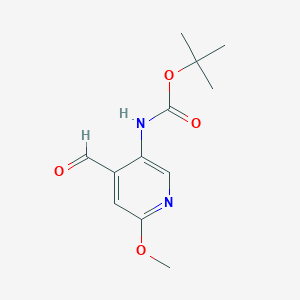



![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
